4'-(difluoromethoxy)-5-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a difluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine typically involves the introduction of the difluoromethoxy group onto a biphenyl scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. For example, a one-pot sequence from aniline precursors via in situ generation of the corresponding diazonium salts followed by difluoromethylation can be employed .
Chemical Reactions Analysis
Types of Reactions
4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present on the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the biphenyl scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the biphenyl core .
Scientific Research Applications
4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4’-(trifluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine
- 4’-(methoxy)-5-methyl-[1,1’-biphenyl]-3-amine
- 4’-(difluoromethoxy)-[1,1’-biphenyl]-3-amine
Uniqueness
The uniqueness of 4’-(difluoromethoxy)-5-methyl-[1,1’-biphenyl]-3-amine lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of new molecules with desired properties .
Properties
CAS No. |
2613383-99-4 |
---|---|
Molecular Formula |
C14H13F2NO |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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